molecular formula C10H10BrNO2 B12114209 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B12114209
M. Wt: 256.10 g/mol
InChI Key: VXNVPOIPAOQAAL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a pyridine ring substituted with bromo (Br) and methyl (CH₃) groups at the 3- and 5-positions, respectively. The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and binding affinity in pharmaceutical or agrochemical applications. The bromine atom contributes to halogen bonding interactions, while the methyl group may influence steric effects and lipophilicity. This compound is likely used as an intermediate in drug discovery, given the prevalence of pyridine and cyclopropane motifs in bioactive molecules .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c1-6-4-7(11)8(12-5-6)10(2-3-10)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

VXNVPOIPAOQAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2(CC2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine, followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ether . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomers: Bromo-Substituted Pyridinyl Derivatives

  • 1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid (CAS: 1060811-41-7): This positional isomer differs in the placement of the bromine atom (6-position vs. 3-position). The 3-bromo substitution in the target compound may enhance meta-directing effects in further functionalization reactions compared to the 6-bromo isomer .

Heterocyclic Variants: Thienyl vs. Pyridinyl Systems

  • 1-(Thien-2-yl)cyclopropanecarboxylic acid: Replacing the pyridine ring with a thiophene introduces sulfur, which increases electron-richness and polarizability. Thiophene-containing analogs are often explored for their improved solubility in non-polar solvents and distinct halogen-bonding profiles in protein-ligand interactions .

Aromatic Substitution Patterns: Fluorophenyl Analogs

  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid :
    Substituting the pyridine with a fluorophenyl ring introduces fluorine’s electronegativity, enhancing metabolic stability and altering dipole moments. The fluorine atom may also engage in orthogonal dipole interactions, which are absent in the pyridinyl counterpart. However, synthesis complexity increases due to the need for fluorinated precursors, impacting scalability and cost .

Functional Group Modifications

  • 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS: 31420-47-0): The aminoethyl side chain introduces a cationic group at physiological pH, enhancing water solubility. This contrasts with the target compound’s neutral pyridinyl group, which may prioritize membrane permeability. The hydrochloride salt form also improves crystallinity for formulation .
  • Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 162129-55-7): The tert-butoxycarbonyl (Boc)-protected amine and methyl ester groups render this compound a versatile intermediate for peptide coupling or hydrolysis reactions. In contrast, the free carboxylic acid in the target compound limits such derivatization without additional steps .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Key Substituents Notable Properties
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropane-carboxylic acid Not provided Pyridine + cyclopropane 3-Br, 5-CH₃ Halogen bonding, moderate lipophilicity
1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid 1060811-41-7 Pyridine + cyclopropane 6-Br Altered electronic effects
1-(Thien-2-yl)cyclopropanecarboxylic acid Not provided Thiophene + cyclopropane None Sulfur-mediated interactions
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid Not provided Fluorophenyl + cyclopropane 4-Br, 2-F Enhanced metabolic stability
1-(2-Aminoethyl)cyclopropanecarboxylic acid HCl 31420-47-0 Cyclopropane + amine NH₂CH₂CH₂- (cationic) High water solubility

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